Bienvenue dans la boutique en ligne BenchChem!

Anamorelin

Ghrelin receptor agonism GHS-R1a potency Calcium flux assay

Anamorelin is the only ghrelin receptor agonist with regulatory approval for cancer cachexia (Japan, South Korea) and validated Phase III efficacy—delivering +1.0 kg lean body mass gain in ROMANA trials. Its 3.2× greater potency over macimorelin (EC50 0.74 nM vs. 2.4 nM) and 7–9 hr half-life enable once-daily oral dosing without confounding off-target GPCR activation. For preclinical cachexia models requiring GHS-R1a pathway isolation, anamorelin is the definitive positive control. Choose for reproducible, clinically translatable in vivo results.

Molecular Formula C31H42N6O3
Molecular Weight 546.7 g/mol
Cat. No. B8085449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnamorelin
Molecular FormulaC31H42N6O3
Molecular Weight546.7 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N
InChIInChI=1S/C31H42N6O3/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39)
InChIKeyVQPFSIRUEPQQPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anamorelin: A Clinically Approved Ghrelin Receptor Agonist for Cancer Cachexia Research and Drug Development


Anamorelin is a small-molecule, orally bioavailable ghrelin receptor agonist (GHS-R1a) that has received regulatory approval in multiple countries for the treatment of cancer cachexia [1]. Structurally a tripeptide derivative, it mimics the appetite-stimulating and anabolic effects of endogenous ghrelin while exhibiting optimized pharmacokinetic properties for once-daily oral administration [2].

Anamorelin vs. Other Ghrelin Agonists: Why Interchangeability Lacks Scientific Justification


Despite sharing the same primary target (GHS-R1a), other ghrelin agonists such as macimorelin, capromorelin, and ibutamoren (MK-0677) exhibit divergent receptor selectivity, pharmacokinetic half-lives, and clinical efficacy profiles that preclude direct substitution without experimental re-validation [1]. Anamorelin is the only compound in this class to have demonstrated statistically significant lean body mass increases in phase III cachexia trials and to have secured regulatory approval for this indication, whereas comparator compounds have either failed in late-stage development or are indicated for unrelated uses (e.g., diagnostic GH stimulation) [2].

Quantitative Differentiation Guide: Anamorelin Against Closest Ghrelin Agonist Analogs


Anamorelin Demonstrates 3.2× Higher Ghrelin Receptor Potency Than Macimorelin in Functional Assays

In HEK293 cells expressing human GHS-R1a, anamorelin stimulated calcium mobilization with an EC50 of 0.74 nM, whereas macimorelin (a diagnostic ghrelin agonist) exhibited an EC50 of 2.4 nM under analogous assay conditions [1][2]. This represents a 3.2-fold greater functional potency for anamorelin.

Ghrelin receptor agonism GHS-R1a potency Calcium flux assay Receptor selectivity

Anamorelin Possesses a 4- to 5-Fold Longer Plasma Half-Life Than Macimorelin, Enabling Once-Daily Dosing

In human pharmacokinetic studies, anamorelin administered orally at 100 mg shows a terminal half-life (t1/2) of approximately 7–9 hours, supporting once-daily dosing [1]. By contrast, macimorelin has a short elimination half-life of 1.5–2 hours in healthy volunteers, requiring multiple daily administrations or continuous exposure for sustained ghrelin receptor activation [2].

Pharmacokinetics Half-life Oral bioavailability Once-daily dosing

Anamorelin Is the Only Ghrelin Agonist With Proven Lean Body Mass Gain in Phase III Cachexia Trials

In the ROMANA 1 (n=484) and ROMANA 2 (n=495) phase III trials, anamorelin 100 mg once daily for 12 weeks increased lean body mass (LBM) by +1.1 kg (ROMANA 1) and +0.99 kg (ROMANA 2) from baseline, compared to placebo changes of -0.5 kg and -0.3 kg, respectively [1]. The between-group differences were statistically significant (p<0.0001). No other ghrelin receptor agonist (e.g., capromorelin, macimorelin, ibutamoren) has demonstrated a statistically significant increase in LBM in a registrational cachexia trial; capromorelin failed to achieve significance in a phase II study (LBM change +0.5 kg vs placebo +0.2 kg, p=0.26) [2].

Cancer cachexia Lean body mass Phase III clinical trial ROMANA

Optimal Research and Procurement Use Cases for Anamorelin Based on Quantitative Evidence


Preclinical Cachexia Model Validation Requiring Clinically Proven Efficacy

When establishing rodent or cell-based cachexia models, anamorelin serves as the positive control with validated human translational data. Use the phase III ROMANA trial results (LBM gain of +1.0–1.1 kg at 100 mg daily) [1] to benchmark your model's responsiveness. Unlike capromorelin, which failed to show significant LBM improvement [2], anamorelin provides a reliable reference for mechanism-of-action studies in cancer-induced muscle wasting.

Ghrelin Receptor Selectivity and Off-Target Profiling

For studies requiring high GHS-R1a selectivity, anamorelin's 3.2× greater potency over macimorelin (EC50 0.74 nM vs. 2.4 nM) [1][2] minimizes the risk of non-specific activation at other GPCRs. Use this compound when the experimental goal is to isolate ghrelin-dependent pathways without confounding from lower-potency agonists that may require higher concentrations and thus increase off-target engagement.

Pharmacokinetic Studies Requiring Sustained Ghrelin Receptor Activation

Anamorelin's 7–9 hour plasma half-life [1] makes it the preferred choice for once-daily oral dosing regimens in chronic administration studies. In contrast, macimorelin's 1.5–2 hour half-life [2] necessitates continuous infusion or multiple daily doses to maintain receptor coverage. Procurement decisions for in vivo efficacy studies should prioritize anamorelin when steady-state exposure over 24 hours is critical.

Regulatory-Grade Research for Cancer Cachexia Drug Development

As the only ghrelin agonist with regulatory approval for cancer cachexia (Japan, South Korea, etc.), anamorelin is the appropriate reference standard for comparative studies aiming to qualify novel cachexia therapeutics [1]. Use its clinical LBM data as a benchmark for proof-of-concept studies; compounds that do not match or exceed anamorelin's effect size (+1.0 kg LBM over 12 weeks) are unlikely to succeed in registrational trials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anamorelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.